molecular formula C10H8BrNO B8285968 7-Bromo-2-methylquinolin-8-ol

7-Bromo-2-methylquinolin-8-ol

Cat. No. B8285968
M. Wt: 238.08 g/mol
InChI Key: PCTYNMOKXHXSAR-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinolin-8-ol is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-2-methylquinolin-8-ol

InChI

InChI=1S/C10H8BrNO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3

InChI Key

PCTYNMOKXHXSAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 250 mL flask was added toluene (150 mL) and t-BuNH2 (7.26 mL, 69.1 mmol). The solution was cooled to −25° C. and bromine (1.95 mL, 38.0 mmol) was added. The solution was cooled to −78° C. and 2-methylquinolin-8-ol (5.5 g, 34.6 mmol) was added as a CH2Cl2 solution (15 mL). The reaction mixture was then gradually warmed to ambient temperature over 6 hours. The mixture was washed with water (50 mL) and then treated with 3.0 M aqueous NaOH (250 mL). This provided copious amounts of precipitate, which went into solution after about 600 mL water was added. The layers were mixed and separated. The alkaline extract was carefully acidified with concentrated HCl (about 50 mL). The solution was extracted with CH2Cl2 (4×200 mL), and the combined extracts were washed with brine and dried over Na2SO4, filtered and concentrated. The original water wash was found to contain a significant amount of product, so 10 mL 1M HCl was added and the acidic solution was extracted with CH2Cl2 (2×75 mL) and these layers were also washed with brine, dried over Na2SO4, filtered and concentrated. The organic phases were combined to provide 5.0 g (60%) of the desired product as a red/brown solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.26 mL
Type
reactant
Reaction Step One
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

The protocol was established from works by: D. E. Pearson et al. J. Org. Chem. 1967, 2358-2360. tert-butylamine (3.23 ml, 30.78 mmol) is stirred under argon in 100 ml of toluene for 2 hours at ambient temperature in the presence of an activated 4 Å molecular sieve (10 g). After cooling to −70° C., N-bromosuccinimide (5.48 g; 30.78 mmol) and 2-methyl-8-hydroxyquinoline (5.00 g; 30.78 mmol) are added in succession. The mixture is slowly brought to ambient temperature (approximately 4 hours). The reaction medium is filtered and the molecular sieve is washed with diethyl ether (20 ml). The filtrate is washed in water (3×50 ml), dried over anhydrous Na2SO4 and the organic phase is concentrated to yield a solid which is brought to reflux in 100 ml of hexane for 1 hour. After 24 hours at ambient temperature, the precipitate is filtered and dried under vacuum to yield 7-bromo-2-methyl-8-hydroxyquinoline in the form of a white powder (4.85 g; 20.47 mmol, yield=67%). NMR-1H (250 MHz, CDCl3) δ, ppm: 8.00 (d, 3J (H, H)=8.5 Hz, 1H); 7.52 (d, 3J (H, H)=9.0 Hz, 1H); 7.31 (d, 3J (H, H)=8.5 Hz, 1H); 7.16 (d, 3J (H, H)=9.0 Hz, 1H); 2.72 (s, 3H). NMR-13C (63 MHz, CDCl3) δ, ppm: 157.9; 149.2; 137.7; 136.2; 130.1; 125.4; 122.9; 118.2; 103.9; 24.8. MS (CID, NH3): m/z=238 (MH+). Analysis (%) for C10H8BrNO: calculated C, 50.45. H, 3.39. N, 5.88. found C, 50.02. H, 3.37. N, 6.12.
Quantity
3.23 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.48 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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